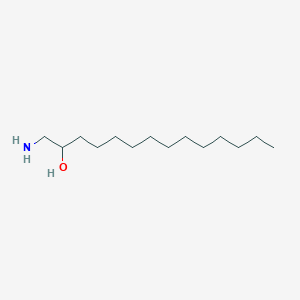
1-Amino-tetradecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-tetradecan-2-ol, also known as ATD, is a synthetic, water-soluble and non-toxic molecule that has been used in a variety of scientific research applications. ATD is a polyfunctional molecule that can be used as a ligand, a substrate, a catalyst, and a chelator. It is also an important component of many biochemical and physiological studies.
Scientific Research Applications
1-Amino-tetradecan-2-ol has been used in a variety of scientific research applications, including as a ligand for proteins, a substrate for enzymes, a catalyst for reactions, and a chelator for metals. It has also been used to study the biochemical and physiological effects of various compounds, as well as to develop new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-tetradecan-2-ol is complex and not fully understood. However, it is believed that 1-Amino-tetradecan-2-ol binds to proteins, enzymes, and other molecules, forming a complex that can affect the activity of those molecules. It can also act as a catalyst, facilitating the reaction of other molecules.
Biochemical and Physiological Effects
1-Amino-tetradecan-2-ol has been used to study the biochemical and physiological effects of various compounds. Studies have shown that 1-Amino-tetradecan-2-ol can affect the activity of enzymes, hormones, and other molecules in the body. It can also affect the expression of genes and the production of proteins.
Advantages and Limitations for Lab Experiments
The use of 1-Amino-tetradecan-2-ol in lab experiments has several advantages. It is a non-toxic molecule, so it can be used safely in experiments. It is also water-soluble, so it can be easily added to solutions. Additionally, its polyfunctional nature makes it useful for a variety of research applications. However, 1-Amino-tetradecan-2-ol is also limited by its relatively small size and its lack of specificity for certain molecules.
Future Directions
The future of 1-Amino-tetradecan-2-ol is promising. It has the potential to be used in a variety of scientific research applications, including drug development and the study of biochemical and physiological effects. Additionally, its polyfunctional nature makes it a useful tool for studying the interactions between molecules. Furthermore, its small size and lack of specificity could be exploited to develop new molecules with specific properties. Finally, its non-toxic nature could be used to develop safer and more effective pharmaceuticals.
Synthesis Methods
The synthesis of 1-Amino-tetradecan-2-ol is a three-step process. The first step involves the reaction of a primary amine with a dialkyl carbonate to form a tertiary amine. The second step involves the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium salt. The third step involves the reaction of the quaternary ammonium salt with a hydroxy acid to form 1-Amino-tetradecan-2-ol.
properties
IUPAC Name |
1-aminotetradecan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14,16H,2-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGKYUVCADNOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-tetradecan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)






